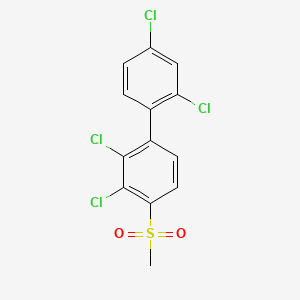
1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- is a chlorinated biphenyl compound. It is a derivative of biphenyl, where four chlorine atoms and a methylsulfonyl group are substituted at specific positions on the biphenyl rings. This compound is part of the polychlorinated biphenyls (PCBs) family, which are known for their chemical stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and sulfonation reactions under specific temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can remove chlorine atoms or the methylsulfonyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Dechlorinated biphenyls or biphenyls with reduced sulfonyl groups.
Substitution: Biphenyl derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCBs and their derivatives.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Explored for its potential use in drug development and as a reference compound in toxicological studies.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cell membranes, affecting their integrity and permeability. The chlorinated biphenyl structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’,3,4-tetrachloro-: Similar structure but lacks the methylsulfonyl group.
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Different chlorine substitution pattern.
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-: Different chlorine substitution pattern.
1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-: Different chlorine substitution pattern.
Uniqueness
The presence of the methylsulfonyl group in 1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased polarity and reactivity, which can influence its behavior in chemical reactions and biological systems .
Properties
CAS No. |
106352-70-9 |
|---|---|
Molecular Formula |
C13H8Cl4O2S |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
2,3-dichloro-1-(2,4-dichlorophenyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-5-4-9(12(16)13(11)17)8-3-2-7(14)6-10(8)15/h2-6H,1H3 |
InChI Key |
WMYFVITWXKROJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















